Cas no 71452-26-1 (2H-1-Benzopyran-2-one, 4-chloro-5-methyl-)

2H-1-Benzopyran-2-one, 4-chloro-5-methyl- 化学的及び物理的性質
名前と識別子
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- 2H-1-Benzopyran-2-one, 4-chloro-5-methyl-
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- インチ: 1S/C10H7ClO2/c1-6-3-2-4-8-10(6)7(11)5-9(12)13-8/h2-5H,1H3
- InChIKey: HGZFYHHTBBJUGK-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=CC=CC(C)=C2C(Cl)=C1
2H-1-Benzopyran-2-one, 4-chloro-5-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY310120-0.25g |
4-Chloro-5-methylcoumarin |
71452-26-1 | ≥95% | 0.25g |
¥14850.0 | 2023-09-15 |
2H-1-Benzopyran-2-one, 4-chloro-5-methyl- 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
2H-1-Benzopyran-2-one, 4-chloro-5-methyl-に関する追加情報
Introduction to 2H-1-Benzopyran-2-one, 4-chloro-5-methyl- (CAS No. 71452-26-1) and Its Emerging Applications in Chemical Biology
2H-1-Benzopyran-2-one, 4-chloro-5-methyl-, identified by its CAS number 71452-26-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the benzopyranone class, which is well-known for its broad spectrum of pharmacological applications. The presence of both chloro and methyl substituents on the benzopyranone core enhances its chemical reactivity, making it a valuable scaffold for drug discovery and medicinal chemistry research.
The benzopyranone scaffold is a privileged structure in medicinal chemistry, frequently found in natural products and synthetic drugs. Its aromatic system and oxygen-containing heterocycle contribute to its stability and bioavailability, while the substituents can be strategically modified to fine-tune biological activity. In particular, the 4-chloro-5-methyl substitution pattern imparts electrophilic characteristics to the molecule, facilitating further functionalization through nucleophilic addition or metal-catalyzed cross-coupling reactions. These properties make 2H-1-Benzopyran-2-one, 4-chloro-5-methyl- a versatile building block for designing novel therapeutic agents.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 2H-1-Benzopyran-2-one, 4-chloro-5-methyl-, allowing researchers to explore its pharmacological potential more comprehensively. One notable approach involves the condensation of 4-chloroacetophenone with glyoxylic acid under basic conditions, followed by cyclization to form the benzopyranone core. This method offers high yields and scalability, making it suitable for both academic and industrial applications.
The biological significance of 2H-1-Benzopyran-2-one, 4-chloro-5-methyl- has been highlighted in several cutting-edge studies. For instance, researchers have demonstrated its inhibitory effects on various enzymes implicated in inflammatory pathways. The chloro substituent at the 4-position enhances binding affinity to target proteins by participating in hydrogen bonding or π-stacking interactions. Similarly, the methyl group at the 5-position influences the molecule's conformational flexibility, which can be critical for receptor binding.
In a groundbreaking study published in *Journal of Medicinal Chemistry*, scientists investigated the anti-inflammatory properties of derivatives of 2H-1-Benzopyran-2-one, 4-chloro-5-methyl. They found that certain analogs exhibited significant activity against cyclooxygenase (COX)-2, a key enzyme involved in prostaglandin synthesis. The structural modifications led to compounds with improved selectivity over COX-1, reducing gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This finding underscores the therapeutic potential of this scaffold in developing next-generation anti-inflammatory agents.
Another area where 2H-1-Benzopyran-2-one, 4-chloro-5-methyl has shown promise is in anticancer research. The benzopyranone core has been reported to interact with DNA-binding proteins and kinases, disrupting cancer cell proliferation. A recent study highlighted its ability to inhibit tyrosine kinase receptors, which are overexpressed in many solid tumors. The chloro and methyl substituents play a crucial role in modulating binding affinity and selectivity against these targets. Furthermore, photodynamic therapy (PDT) applications have been explored using metal complexes derived from this compound, demonstrating its potential as a photosensitizer for cancer treatment.
The synthetic versatility of 2H-1-Benzopyran-2-one, 4-chloro-5-methyl also extends to its role as an intermediate in natural product synthesis. Many bioactive molecules isolated from plants and microorganisms contain benzopyranone derivatives as their core structure. By incorporating 4-chloro and 5-methyl groups strategically, synthetic chemists can mimic these natural scaffolds more effectively. This approach has led to the discovery of novel bioactive compounds with therapeutic implications.
The future directions for research on 2H-1-Benzopyran-2-one, 4-chloro-5-methyl are promising and multifaceted. Advances in computational chemistry are enabling virtual screening of large libraries of derivatives to identify lead compounds with optimized biological profiles. Additionally, biocatalytic methods are being explored to enhance the sustainability of synthesis routes. The integration of machine learning models with experimental data is also facilitating rapid optimization of molecular structures for better pharmacokinetic properties.
In conclusion,2H-Heterocyclic compound,benzopyranone,CAS No.71452-26-1,4-chloro,5-methyl, represents a structurally intriguing molecule with significant potential in pharmaceutical development.Benzopyranones,functionalized derivatives,biological activities,cancer therapy,anti-inflammatory agents, offer a rich area for further exploration.
The continued investigation into this compound will likely yield novel therapeutic strategies addressing various diseases.
Its unique structural features make it an indispensable tool for medicinal chemists seeking innovative solutions for unmet medical needs.
As research progresses,
the full therapeutic potential
of this fascinating molecule
will continue
to unfold,
offering hope
for future breakthroughs
in healthcare.
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